molecular formula C23H21BrN4 B12043140 1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12043140
M. Wt: 433.3 g/mol
InChI Key: UDSWMTLCRITWHE-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Pyrido[1,2-a]benzimidazole: This fused ring system combines a benzimidazole ring (a bicyclic structure containing two nitrogen atoms) with a pyridine ring (a six-membered aromatic ring with one nitrogen atom).

    4-Bromophenyl group: The compound features a bromine-substituted phenyl ring.

    Butyl and methyl groups: These alkyl substituents contribute to the compound’s overall structure.

Preparation Methods

Synthesis:: A straightforward method involves the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate . This reaction yields the desired compound . The synthetic route is as follows:

    Condensation Reaction:

Industrial Production:: While specific industrial methods may vary, the synthetic route described above can be adapted for large-scale production.

Chemical Reactions Analysis

This compound may undergo various reactions, including:

    Oxidation: Oxidative transformations of the pyridine and benzimidazole moieties.

    Reduction: Reduction of functional groups (e.g., nitro reduction).

    Substitution: Substitution reactions at the bromophenyl group.

    Common Reagents: Reagents like reducing agents, halogens, and nucleophiles.

    Major Products: Diverse derivatives with altered substituents.

Scientific Research Applications

1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile finds applications in:

    Medicine: Investigated for antiviral properties (similar to related azoloazines).

    Chemistry: As a scaffold for designing novel compounds.

    Biology: Potential bioactivity against specific targets.

Mechanism of Action

The compound’s mechanism likely involves interactions with molecular targets or pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other benzimidazole-based compounds.

    Similar Compounds: Explore related structures, such as pyrimido[1,2-a]benzimidazoles and their derivatives.

Properties

Molecular Formula

C23H21BrN4

Molecular Weight

433.3 g/mol

IUPAC Name

1-(4-bromoanilino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H21BrN4/c1-3-4-7-18-15(2)19(14-25)23-27-20-8-5-6-9-21(20)28(23)22(18)26-17-12-10-16(24)11-13-17/h5-6,8-13,26H,3-4,7H2,1-2H3

InChI Key

UDSWMTLCRITWHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Br

Origin of Product

United States

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